![molecular formula C15H17ClO7 B5797989 [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate, also known as ACEPD, is an organic compound with the molecular formula C14H15ClO6. It is a derivative of salicylic acid and is commonly used in scientific research as a synthetic intermediate for the preparation of various biologically active compounds.
Wirkmechanismus
The mechanism of action of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives is not fully understood. However, it has been suggested that [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives may exert their biological activity by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines, and histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives have been found to exhibit various biochemical and physiological effects, such as anti-inflammatory, anticancer, and antiviral activities. Moreover, [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives have been reported to possess antioxidant activity, which may contribute to their protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate in laboratory experiments is its ease of synthesis and purification. Moreover, [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives are relatively stable and can be stored for a long period of time. However, one of the limitations of using [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate in laboratory experiments is its limited solubility in water, which may affect its bioavailability and potency.
Zukünftige Richtungen
There are several future directions for the development and application of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives. One of the future directions is the design and synthesis of novel [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives with improved biological activity and pharmacokinetic properties. Moreover, the development of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives as potential therapeutics for the treatment of various diseases, such as cancer and viral infections, is an important area of research. Furthermore, the elucidation of the mechanism of action of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives and their molecular targets may provide insights into the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate is an important synthetic intermediate that has been widely used in scientific research for the preparation of various biologically active compounds. [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives exhibit potent anti-inflammatory, anticancer, and antiviral activities, and have been found to possess various biochemical and physiological effects. Although there are some limitations in using [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate in laboratory experiments, the development and application of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives hold great promise for the discovery of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate involves the condensation of ethyl 4-hydroxy-3-chloro-5-ethoxybenzoate with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate in high yield and purity. This method is widely used in laboratories for the preparation of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate and its derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate has been extensively used in scientific research as a synthetic intermediate for the preparation of various biologically active compounds, such as anti-inflammatory agents, anticancer agents, and antiviral agents. It has been reported that [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives have been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives have been reported to possess antiviral activity against HIV, HCV, and influenza virus.
Eigenschaften
IUPAC Name |
[2-chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO7/c1-5-20-13-7-11(6-12(16)14(13)21-8(2)17)15(22-9(3)18)23-10(4)19/h6-7,15H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYPXKIBIMZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

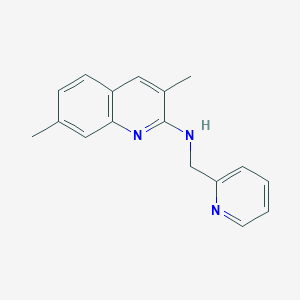
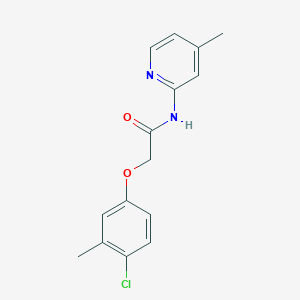
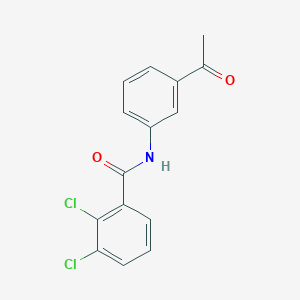
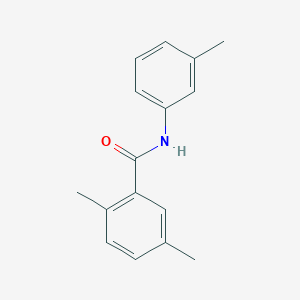
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)
![2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)

![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)
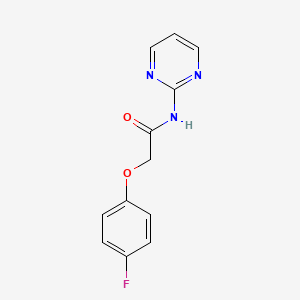
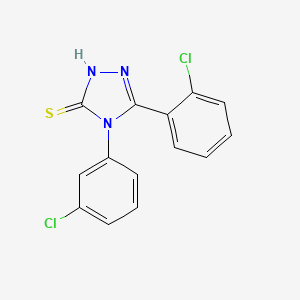
![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
